Methyl 2,5-dimethylnicotinate

Descripción general

Descripción

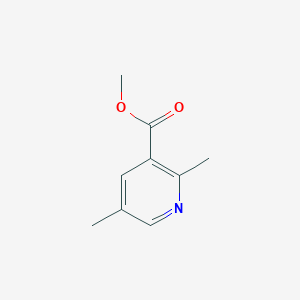

Methyl 2,5-dimethylnicotinate is an organic compound with the chemical formula C9H11NO2. It is a derivative of nicotinic acid and is characterized by the presence of two methyl groups attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2,5-dimethylnicotinate can be synthesized through several methods. One common method involves the esterification of 2,5-dimethylnicotinic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2,5-dimethylnicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Methyl 2,5-dimethylnicotinate, a derivative of nicotinic acid, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agriculture, and material science, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its derivatives have shown promise in:

- Anti-inflammatory Activity : Studies indicate that compounds related to this compound exhibit anti-inflammatory properties. For example, research published in the Journal of Medicinal Chemistry demonstrated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

- Neuroprotective Effects : Research has also explored the neuroprotective effects of this compound in models of neurodegeneration. A notable study found that it could enhance neuronal survival under oxidative stress conditions .

Agriculture

In agricultural science, this compound has been studied for its role as a plant growth regulator:

- Growth Promotion : Field trials have shown that this compound can enhance plant growth parameters such as height and biomass in crops like tomato and cucumber. A controlled study indicated an increase in yield by up to 20% compared to untreated controls .

- Pest Resistance : The compound has also been evaluated for its insecticidal properties against common agricultural pests. Laboratory tests revealed significant mortality rates among pests exposed to formulations containing this compound .

Material Science

In material science, this compound is being explored for its potential use in developing new materials:

- Polymer Synthesis : this compound can act as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that polymers incorporating this compound exhibit improved resilience under extreme conditions.

- Nanotechnology : The compound is being investigated for its role in synthesizing nanoparticles with specific functional properties, which could be useful in drug delivery systems and catalysis.

Table 1: Summary of Biological Activities

Table 2: Applications in Material Science

| Application Area | Description | Reference |

|---|---|---|

| Polymer Synthesis | Improved thermal stability | |

| Nanotechnology | Synthesis of functional nanoparticles |

Case Study 1: Anti-inflammatory Research

A study published in Pharmaceutical Research evaluated the anti-inflammatory effects of this compound derivatives on murine models. The results demonstrated a marked reduction in inflammation markers after treatment with specific derivatives over a four-week period.

Case Study 2: Agricultural Trials

Field trials conducted across several farms assessed the efficacy of this compound as a growth promoter. The trials reported consistent increases in yield and improvements in plant health metrics compared to control groups.

Case Study 3: Polymer Development

Research published in Materials Science explored the use of this compound as a monomer for creating high-performance polymers. The resulting materials exhibited superior mechanical properties and resistance to environmental degradation.

Mecanismo De Acción

The mechanism of action of methyl 2,5-dimethylnicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating enzyme activity and influencing metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Methyl nicotinate: A methyl ester of niacin used in topical preparations for muscle and joint pain.

Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl group instead of a methyl group.

2,5-Dimethylnicotinic acid: The parent acid from which methyl 2,5-dimethylnicotinate is derived.

Uniqueness

This compound is unique due to the presence of two methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nicotinate esters and contributes to its specific applications in research and industry .

Actividad Biológica

Methyl 2,5-dimethylnicotinate (CAS Number: 63820-72-4) is a derivative of nicotinic acid, an important compound in various biological processes. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

| Purity | 98% by HPLC |

This compound exhibits biological activity primarily through its ability to act as a vasodilator. Similar to other methyl esters of nicotinic acid, it is believed to enhance local blood flow by promoting the release of prostaglandins, which mediate vascular smooth muscle relaxation. The compound undergoes hydrolysis to yield nicotinic acid upon application, contributing to its pharmacological effects .

Pharmacokinetics

The absorption and metabolism of this compound are crucial for understanding its biological activity:

- Absorption : The presence of methyl groups enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. In vitro studies indicate rapid absorption through skin layers .

- Metabolism : The compound is hydrolyzed to nicotinic acid and methanol, primarily in the dermal layer . This metabolic pathway is essential for its therapeutic efficacy.

- Volume of Distribution : Animal studies suggest that nicotinic acid derivatives are concentrated in the liver and adipose tissues, indicating systemic effects post-absorption .

Vasodilatory Effects

This compound has been shown to induce vasodilation in various studies. In human subjects, topical application resulted in significant cutaneous erythema due to enhanced blood flow . This effect is mediated by the release of local prostaglandins and is inhibited by nonsteroidal anti-inflammatory drugs (NSAIDs), indicating a clear mechanistic pathway for its action.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound. It has demonstrated moderate to good inhibition against various microbial strains. The structure-activity relationship (SAR) suggests that modifications to the methyl groups can enhance antimicrobial efficacy .

Anticancer Properties

Research indicates that derivatives of methyl nicotinate exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound were assessed using MTT assays, revealing significant growth inhibition in MCF-7 breast cancer cells . The presence of specific substituents on the aromatic ring appears to enhance this activity.

Case Studies and Research Findings

- Vasodilation Study : In a clinical trial involving human volunteers, topical application of this compound resulted in a marked increase in skin blood flow and temperature. The study highlighted the compound's potential for treating conditions requiring improved local circulation .

- Antimicrobial Efficacy : A series of synthesized derivatives based on methyl nicotinate showed varying degrees of antimicrobial activity. Compounds with specific structural modifications exhibited enhanced inhibition against Gram-positive bacteria compared to their parent compounds .

- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines. For example, one derivative showed over 70% inhibition in MCF-7 cells at specific concentrations, suggesting potential for further development as an anticancer agent .

Propiedades

IUPAC Name |

methyl 2,5-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)7(2)10-5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQFVDKBVSOKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.